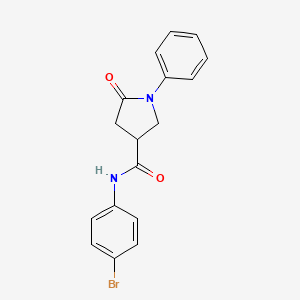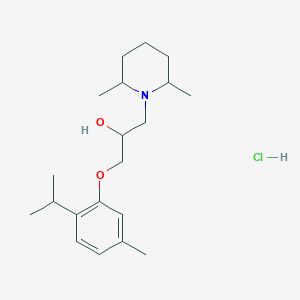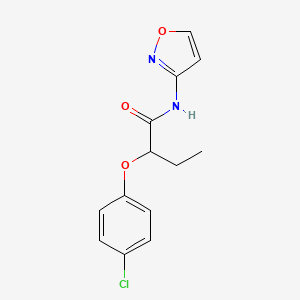
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Brorphine, is a synthetic opioid that belongs to the family of phenylpiperidine derivatives. Brorphine has gained significant interest among researchers due to its potent analgesic effects and its potential as a therapeutic agent for the treatment of pain.
Mécanisme D'action
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts on the mu-opioid receptor by binding to it and activating the downstream signaling pathway. This results in the inhibition of the release of neurotransmitters that are involved in the transmission of pain signals. This compound also activates the delta-opioid receptor, which further enhances its analgesic effects. The mechanism of action of this compound is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects
This compound has been shown to produce potent analgesia in animal models. It has also been shown to have a longer duration of action than morphine, which may be due to its slower metabolism and elimination. This compound has also been shown to have sedative effects, which may limit its use in certain applications. Additionally, like other opioids, this compound can cause respiratory depression and physical dependence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the role of this receptor in pain modulation. Its longer duration of action and slower metabolism also make it useful for studying the pharmacokinetics of opioids. However, its sedative effects and potential for respiratory depression may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is the development of new analgesic drugs based on the structure of this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, the potential for the development of tolerance and physical dependence to this compound needs to be further studied. Overall, this compound has significant potential as a therapeutic agent for the treatment of pain, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of N-phenylpiperidine-4-carboxylic acid with 4-bromobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for research purposes.
Applications De Recherche Scientifique
N-(4-bromophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its analgesic properties. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound has also been shown to have a high affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. These properties make this compound a promising candidate for the development of new analgesic drugs.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHEPYAOUJFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)
![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)
![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)
![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)
